3-bromo-1,2-thiazole-4-carboxylic acid
Description
Properties
CAS No. |
1309469-83-7 |
|---|---|
Molecular Formula |
C4H2BrNO2S |
Molecular Weight |
208 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 1,2 Thiazole 4 Carboxylic Acid and Its Precursors
Building the 1,2-Thiazole-4-carboxylic Acid Core: De Novo Approaches
The foundational step in synthesizing the target molecule is the construction of the 1,2-thiazole-4-carboxylic acid scaffold. One common and effective method is the Hantzsch thiazole (B1198619) synthesis. This classical approach involves the condensation of α-haloketones with thioamides. researchgate.net For the synthesis of the 1,2-thiazole-4-carboxylic acid core, this can be adapted by using an α-haloketone bearing a carboxylic acid or a precursor group.
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of ethyl 2-chloroacetoacetate with 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones can lead to the formation of a thiazole ring fused to a triazinone, which can be a precursor to simpler thiazole carboxylic acids. nih.gov Furthermore, the treatment of 1,2,3-dithiazole precursors with gaseous HCl or HBr can also yield isothiazole (B42339) structures, which are isomers of thiazoles and can sometimes be converted to the desired 1,2-thiazole scaffold. mdpi.com
Introducing Bromine: Selective Bromination at the C3 Position
With the 1,2-thiazole-4-carboxylic acid scaffold in hand, the next critical step is the selective introduction of a bromine atom at the C3 position. The thiazole ring exhibits distinct reactivity at its different carbon atoms, influenced by the nitrogen and sulfur heteroatoms.
Direct Electrophilic Bromination Techniques
Direct electrophilic bromination is a common strategy for halogenating aromatic and heteroaromatic rings. For thiazoles, the reactivity towards electrophiles is generally lower than that of thiophene (B33073) but can be achieved under specific conditions. lookchem.comias.ac.in The use of brominating agents like N-bromosuccinimide (NBS) is a prevalent method for the bromination of thiazole derivatives. nih.gov The reaction conditions, such as the choice of solvent and temperature, are crucial for achieving the desired regioselectivity. In some cases, the presence of a Lewis acid catalyst like aluminum chloride can influence the position of bromination. osti.gov
It's important to note that the electronic nature of the substituents on the thiazole ring significantly directs the outcome of electrophilic substitution. An electron-withdrawing group like a carboxylic acid at the C4 position can deactivate the ring, making bromination more challenging and potentially influencing the site of attack.
Bromination via Organometallic Intermediates
An alternative to direct electrophilic bromination involves the use of organometallic intermediates. This method often provides higher regioselectivity. A common strategy is to first deprotonate a specific carbon atom using a strong base, such as butyllithium, to form a lithiated intermediate. This organolithium species can then react with an electrophilic bromine source, like elemental bromine or a bromine-containing compound, to introduce the bromine atom at the desired position. This approach can be particularly useful for achieving bromination at positions that are not favored by direct electrophilic attack.
Modifying the Carboxylic Acid: Functional Group Interconversions
The carboxylic acid moiety in 3-bromo-1,2-thiazole derivatives offers a versatile handle for further chemical modifications. lookchem.comresearchgate.netnih.govresearchgate.net These transformations can be used to synthesize a variety of related compounds with different functional groups.
Common interconversions include:
Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst.
Amidation: Reaction with an amine, often activated by a coupling agent, yields the corresponding amide. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane (B79455) complexes.
Decarboxylation: In some cases, the carboxylic acid group can be removed through a decarboxylation reaction, which can be a key step in the synthesis of other substituted thiazoles. researchgate.net
A notable transformation is the conversion of a 3-bromo-1,2-thiazole-5-carboxamide to the corresponding carboxylic acid using sodium nitrite (B80452) in trifluoroacetic acid, which proceeds in high yield. mdpi.com
Optimizing for Efficiency and Scale
For the practical application of 3-bromo-1,2-thiazole-4-carboxylic acid, the development of efficient and scalable synthetic methods is crucial. nih.gov Optimization of reaction conditions involves a systematic study of various parameters to maximize yield and purity while minimizing reaction time and cost.
Key areas for optimization include:
Solvent and Catalyst Screening: Evaluating different solvents and catalysts to find the most effective combination for each synthetic step.
Temperature and Reaction Time: Determining the optimal temperature and duration for each reaction to ensure complete conversion and minimize side product formation.
Stoichiometry of Reagents: Adjusting the molar ratios of reactants to improve efficiency and reduce waste.
Purification Methods: Developing robust and scalable purification techniques, such as crystallization or chromatography, to obtain the final product with high purity. lookchem.com
Greener Synthetic Approaches
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. nih.gov For the synthesis of this compound, several strategies can be employed to make the process more environmentally friendly.
These strategies include:
Use of Safer Reagents: Replacing hazardous reagents with less toxic alternatives. For example, avoiding the use of elemental bromine where possible and opting for safer brominating agents. lookchem.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.
Use of Renewable Feedstocks and Catalysis: Exploring the use of starting materials derived from renewable sources and employing catalytic methods to reduce the amount of reagents needed. chemscene.com Vanadium-dependent haloperoxidases, for example, have been explored for biocatalytic S-bromination, offering a potentially greener route for heterocycle formation. acs.org
One documented example of a greener approach is the use of a sodium hydroxide/water mixture as a solvent for a Hunsdiecker-type decarboxylative bromination, avoiding toxic organic solvents like carbon tetrachloride. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1,2 Thiazole 4 Carboxylic Acid
Reactivity at the C3 Bromo-Substituted Position
The carbon-bromine bond at the C3 position is a key site for functionalization, participating in nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions.
The 1,2-thiazole ring is an electron-deficient heterocycle, which can facilitate nucleophilic aromatic substitution (SNAr) at the halogenated C3 position. The reaction proceeds through a Meisenheimer-like intermediate, where the attack of a nucleophile leads to the displacement of the bromide ion. The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 4,8-dibromobenzo[1,2-d:4,5-d']bis( rsc.orgnih.govrsc.orgthiadiazole) with morpholine (B109124) demonstrates that nucleophilic substitution can occur at a bromo-substituted position on a thiadiazole-containing ring system. libretexts.orgresearchgate.net While specific studies on 3-bromo-1,2-thiazole-4-carboxylic acid are limited, the general principles of SNAr on electron-poor heterocyclic systems suggest that a variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the C3-bromo substituent. The presence of the electron-withdrawing carboxylic acid group at the adjacent C4 position is expected to further activate the C3 position towards nucleophilic attack.
The reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds via nucleophilic substitution at different centers, highlighting the complex reactivity of halogenated sulfur-containing heterocycles. unblog.fr In the case of 4-chloro-2-methylpyrimidino[4',5':4,5]-thiazolo[3,2-a]benzimidazole, nucleophilic substitution with various nucleophiles has been demonstrated. nih.gov These examples from related heterocyclic systems suggest that this compound would be a viable substrate for SNAr reactions, providing a pathway to a range of C3-functionalized derivatives.
The C3-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua The Suzuki-Miyaura coupling is a versatile method for the synthesis of aryl- or heteroaryl-substituted thiazoles. For example, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with arylboronic acids has been successfully demonstrated. dntb.gov.ua Similarly, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to undergo Suzuki-Miyaura coupling with arylboronic acids. nih.gov These findings suggest that this compound would readily participate in Suzuki-Miyaura reactions to yield 3-aryl-1,2-thiazole-4-carboxylic acid derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields.
Sonogashira Coupling: The Sonogashira reaction couples the bromo-thiazole with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.orgacs.orgnih.govbeilstein-journals.org This reaction is a powerful tool for the synthesis of alkynyl-substituted thiazoles. The Sonogashira coupling of functionalized 2-, 4-, and 5-trifloyl oxazoles and thiazoles with terminal alkynes has been reported, indicating the feasibility of this transformation on the thiazole (B1198619) ring. nih.gov The synthesis of aminohydantoin derivatives as BACE-1 inhibitors has also utilized the Sonogashira coupling of bromo-substituted precursors. acs.org It is therefore anticipated that this compound can be effectively coupled with various alkynes under Sonogashira conditions.
Stille Coupling: The Stille reaction couples the bromo-thiazole with an organotin reagent in the presence of a palladium catalyst. While less common than the Suzuki-Miyaura reaction due to the toxicity of organotin compounds, the Stille reaction offers a complementary method for C-C bond formation. rsc.orgyoutube.com The chemoselective Stille-type coupling of acyl-chlorides has been demonstrated using phosphine-borane Au(I) catalysis, showcasing the potential for selective transformations. rsc.org
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | 3-Aryl-1,2-thiazole-4-carboxylic acid |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1,2-thiazole-4-carboxylic acid |
| Heck | Alkene | Pd catalyst, Base | 3-Vinyl-1,2-thiazole-4-carboxylic acid |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | 3-Aryl/Vinyl-1,2-thiazole-4-carboxylic acid |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. unblog.frorganic-chemistry.orgwikipedia.orgresearchgate.netbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The carboxylic acid group is a known DMG, capable of directing metalation to the adjacent C5 position. researchgate.net However, the acidity of the carboxylic proton necessitates the use of excess base to first form the carboxylate and then effect the ortho-deprotonation.
In the case of this compound, the C5-proton is ortho to the carboxylic acid group. Therefore, treatment with a strong base like lithium diisopropylamide (LDA) or a lithium amide base could potentially lead to the formation of a dianion, with the negative charges on the carboxylate and the C5 carbon. Subsequent reaction with an electrophile would introduce a substituent at the C5 position. The presence of the bromo group at C3 might also influence the regioselectivity of the metalation. Further investigation is required to fully explore the potential of DoM for the functionalization of this scaffold.
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group at the C4 position is amenable to a variety of standard transformations, including esterification and amidation, and can also undergo decarboxylation under certain conditions.
The carboxylic acid functionality of this compound can be readily converted into a wide range of ester and amide derivatives.
Esterification: The formation of esters can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. More modern methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The synthesis of thiol esters from carboxylic acids and thiols can also be achieved using reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). semanticscholar.orglibretexts.org
Amidation: The synthesis of amides is a common transformation in medicinal chemistry. Amides of this compound can be prepared by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.govbeilstein-journals.orggoogle.comnih.govbohrium.com Alternatively, peptide coupling reagents such as HATU, HBTU, or PyBOP can be employed to directly couple the carboxylic acid with an amine. nih.gov These methods provide access to a vast library of amide derivatives with diverse functionalities. nih.govnih.gov
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Alcohol, Acid catalyst or Coupling agent | 3-Bromo-1,2-thiazole-4-carboxylate ester |
| Amidation | Amine, Coupling agent or Acid chloride formation | 3-Bromo-1,2-thiazole-4-carboxamide |
Decarboxylation of heterocyclic carboxylic acids can be a useful synthetic transformation, providing access to the corresponding C-H substituted heterocycle. The ease of decarboxylation depends on the stability of the carbanionic intermediate formed upon loss of carbon dioxide. For some thiazole carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst. rsc.orgrsc.org For instance, the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids has been studied kinetically. rsc.orgrsc.org
In some cases, the decarboxylation of thiazole carboxylic acids can occur spontaneously. For example, 1,3,4-thiadiazole-2-carboxylic acid is known to be unstable in solution and undergoes spontaneous decarboxylation. nih.gov Palladium-catalyzed decarboxylative arylation of thiazoles with benzoic acids has also been reported, offering a direct route to aryl-substituted thiazoles. acs.org The decarboxylation of this compound would lead to the formation of 3-bromo-1,2-thiazole, a potentially useful building block for further functionalization. The conditions required for this transformation would need to be investigated, but could potentially involve thermal or metal-catalyzed methods.
In-Depth Scientific Literature on this compound is Not Currently Available
Following a comprehensive search of scientific databases and literature, it has been determined that there is insufficient published research to construct a detailed article on "this compound" that adheres to the specific outline provided. While the compound, also known as 3-bromoisothiazole-4-carboxylic acid, is documented and available from chemical suppliers biosynth.com, detailed studies concerning its specific chemical reactivity and reaction mechanisms are not present in the accessible scientific literature.
The requested article outline necessitates in-depth information on highly specific topics, including:
Activation strategies for condensation and peptide coupling.
The reactivity of its 1,2-thiazole (isothiazole) ring system, including electrophilic attack and ring-opening/rearrangement reactions.
Advanced mechanistic studies, such as kinetic and thermodynamic analyses, and characterization of transition states and intermediates.
The conducted search yielded information on related but distinct compounds. For instance, research exists on the synthesis of the isomeric 3-bromoisothiazole-5-carboxylic acid mdpi.com, as well as various derivatives of the 1,3-thiazole ring system. nih.govnih.gov General principles of thiazole and isothiazole (B42339) reactivity nih.govwikipedia.org, along with standard methodologies for peptide coupling and condensation reactions peptide.comlibretexts.orgnih.gov, are well-documented. However, these general principles cannot be used to accurately describe the specific behavior, reaction kinetics, or mechanistic pathways of this compound without dedicated experimental studies.
No specific literature could be found that details the use of this compound as a reagent in peptide coupling, nor were there any reports on its electrophilic substitution, ring-opening reactions, or any advanced kinetic or thermodynamic investigations.
Due to the strict requirement to focus solely on "this compound" and to populate a detailed, multi-level outline with scientifically accurate findings, the generation of the requested article is not possible at this time. Fulfilling the request would require speculation or the incorrect application of data from related but different molecules, which would compromise the scientific integrity and accuracy of the content. Further research and publication in the field of heterocyclic chemistry would be necessary to provide the specific data required for such an article.
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1,2 Thiazole 4 Carboxylic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Assignments and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3-bromo-1,2-thiazole-4-carboxylic acid. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced techniques such as two-dimensional (2D) NMR and solid-state NMR (ssNMR) are necessary for a more profound analysis of connectivity and conformation.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish covalent frameworks and resolve ambiguities. For a derivative of this compound, an HSQC experiment would correlate the proton signal of the thiazole (B1198619) ring directly to its attached carbon, while HMBC would reveal long-range couplings (2-3 bonds) between this proton and neighboring quaternary carbons, such as the carboxylic acid carbon and the carbon atoms bonded to bromine and sulfur. This detailed connectivity map is crucial for confirming the substitution pattern on the thiazole ring.
Solid-State NMR (ssNMR): This technique provides valuable information about the molecule's structure and dynamics in the solid phase, which can differ significantly from the solution state. ssNMR can be used to study polymorphism, identify different crystalline forms, and analyze intermolecular interactions like hydrogen bonding. By analyzing the chemical shift anisotropies and using techniques like cross-polarization magic-angle spinning (CP-MAS), ssNMR can reveal details about the local environment of each nucleus in the crystal lattice. nih.gov For this compound, ssNMR could differentiate between various hydrogen-bonding motifs of the carboxylic acid groups in the solid state.
For the related isomer, 3-bromoisothiazole-5-carboxylic acid, ¹³C NMR spectroscopy confirmed the presence of one CH resonance and three quaternary carbon resonances, consistent with the proposed structure. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C3-Br | - | ~125 |
| C4-COOH | - | ~135 |
| C5-H | ~8.5 | ~120 |
| COOH | ~13.0 | ~165 |
| S-N | - | - |
Note: These are predicted values based on typical shifts for similar heterocyclic systems; actual experimental values may vary.
X-ray Crystallography for Absolute Configuration Determination and Crystal Packing Analysis of this compound and its Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. For analogues of this compound, single-crystal X-ray diffraction would determine the absolute configuration in chiral derivatives and provide a detailed picture of the crystal packing.
The analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the supramolecular architecture. In the crystal structure of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, for instance, molecules are connected by O-H···N and C-H···O hydrogen bonds, forming polymeric chains. nih.gov Similarly, for this compound, it is expected that the carboxylic acid group would form strong O-H···N or O-H···O hydrogen bonds, leading to the formation of dimers or extended chains. The bromine atom could also participate in halogen bonding, further influencing the crystal packing. st-andrews.ac.uk The crystal system, space group, and unit cell dimensions are key parameters obtained from crystallographic analysis. mdpi.com
Table 2: Representative Crystallographic Data for a Thiazole Carboxylic Acid Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2351 |
| b (Å) | 26.0156 |
| c (Å) | 12.4864 |
| β (°) | 93.243 |
| Volume (ų) | 2023.5 |
| Z (molecules/unit cell) | 4 |
Note: Data is hypothetical and based on values reported for similar heterocyclic structures. mdpi.com
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Signature Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior. For this compound, HRMS would provide a measured mass that corresponds precisely to its molecular formula, C₄H₂BrNO₂S.
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion (M) peak will be accompanied by an (M+2) peak of almost equal intensity, providing definitive evidence for the presence of a single bromine atom. mdpi.com For the related 3-bromoisothiazole-5-carboxylic acid, mass spectrometry revealed a molecular ion (MH⁺) peak at m/z 208 along with an MH⁺+2 isotope peak at m/z 210, confirming the presence of one bromine atom. mdpi.com
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways. By inducing fragmentation of the molecular ion, characteristic neutral losses can be observed. For this compound, expected fragmentation could include the loss of a hydroxyl radical (•OH, M-17), carbon monoxide (CO, M-28), or the entire carboxyl group (•COOH, M-45). miamioh.edu The thiazole ring itself can also undergo cleavage. semanticscholar.org Analysis of these fragmentation patterns provides valuable structural information that complements NMR and X-ray data.
Table 3: Predicted m/z Values for Adducts and Fragments of this compound
| Species | Formula | Predicted m/z |
| [M+H]⁺ | C₄H₃BrNO₂S⁺ | 207.9062 |
| [M+Na]⁺ | C₄H₂BrNNaO₂S⁺ | 229.8882 |
| [M-H]⁻ | C₄HBrNO₂S⁻ | 205.8917 |
| [M-COOH]⁺ | C₃HBrNS⁺ | 163.9118 |
Note: Predicted m/z values are based on monoisotopic masses. uni.lu
Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Bond Vibrations and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and can also probe intermolecular interactions like hydrogen bonding.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. For the related 3-bromoisothiazole-5-carboxylic acid, a broad ν(O-H) stretch was observed at 2874–2515 cm⁻¹ and a strong ν(C=O) stretch appeared at 1719 cm⁻¹. mdpi.com Other key vibrations include C=N and C=C stretching modes within the thiazole ring (typically 1500-1600 cm⁻¹) and the C-Br stretching vibration at lower frequencies (typically 500-600 cm⁻¹).
Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C=S and S-S bonds, if present in derivatives, often give strong signals in the Raman spectrum. A combined analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | Carboxylic Acid (dimer) | 2500-3300 (broad) |
| C-H stretch | Thiazole ring | ~3100 |
| C=O stretch | Carboxylic Acid | ~1700-1720 |
| C=N / C=C stretch | Thiazole ring | ~1500-1600 |
| C-Br stretch | Bromo-thiazole | ~500-600 |
Note: Values are typical ranges and can be influenced by the molecular environment and intermolecular interactions.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Delocalization and Chromophoric Properties
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, probes the electronic transitions within a molecule. These techniques provide insight into the nature of the chromophore, the extent of electron delocalization, and the influence of substituents and the environment on the electronic structure.
The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions within the heterocyclic ring system. The position and intensity of the absorption maximum (λ_max) are sensitive to the solvent polarity and pH. For example, deprotonation of the carboxylic acid group in a basic solution could lead to a shift in the λ_max (a bathochromic or hypsochromic shift). For the related compound 3-bromoisothiazole-5-carboxylic acid, a UV-vis spectrum in dichloromethane (B109758) showed a λ_max at 284 nm (log ε 3.37), which is characteristic of an intact isothiazole (B42339) ring. mdpi.com
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. While not all molecules are fluorescent, many heterocyclic systems exhibit emission. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. nih.gov Studies on derivatives could explore how modifying substituents on the thiazole ring affects the emission properties. For instance, introducing electron-donating or electron-withdrawing groups can tune the color and intensity of the fluorescence.
Table 5: Electronic Absorption Data for a Related Isothiazole Compound
| Compound | Solvent | λ_max (nm) | Molar Absorptivity (log ε) |
| 3-bromoisothiazole-5-carboxylic acid | Dichloromethane | 284 | 3.37 |
| 3-bromo-4-phenylisothiazole-5-carboxylic acid | Dichloromethane | 298 | 3.89 |
Data sourced from a study on isothiazole carboxylic acids. mdpi.com
Computational and Theoretical Investigations of 3 Bromo 1,2 Thiazole 4 Carboxylic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Molecular Orbitals, and Charge Distribution
DFT studies, often using functionals like B3LYP, are employed to optimize the molecular geometry and calculate key electronic parameters. The electronic structure of thiazole-based compounds is of significant interest. For instance, the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
In related thiazole (B1198619) derivatives, the HOMO is typically a π-orbital distributed over the thiazole ring and its substituents, while the LUMO is often a π* anti-bonding orbital. For 3-bromo-1,2-thiazole-4-carboxylic acid, the bromine atom and the carboxylic acid group, both being electron-withdrawing, are expected to influence the energies of these orbitals significantly. The bromine atom, through its inductive effect, would lower the energy of both HOMO and LUMO, while the carboxylic acid group can participate in conjugation with the thiazole ring.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the nitrogen and sulfur atoms of the thiazole ring, along with the oxygen atoms of the carboxylic acid, are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms, particularly the one bonded to the bromine, would exhibit a positive partial charge.
The electrostatic potential (ESP) map provides a visual representation of the charge distribution. For similar molecules, the ESP maps show negative potential (red and yellow regions) around the electronegative atoms (N, S, O), indicating sites prone to electrophilic interaction, while positive potential (blue regions) is observed around the hydrogen atoms, indicating sites for nucleophilic interaction. physchemres.org
Conformational Analysis and Potential Energy Surfaces of this compound
The conformational flexibility of this compound primarily revolves around the orientation of the carboxylic acid group relative to the thiazole ring. The rotation around the C-C single bond connecting the carboxylic group to the ring gives rise to different conformers.
Computational methods can be used to construct a potential energy surface (PES) by systematically varying the dihedral angle of the carboxylic acid group. This analysis helps to identify the most stable conformers and the energy barriers for interconversion between them. For many carboxylic acids attached to aromatic rings, planar conformations are often the most stable due to favorable conjugation between the carbonyl group and the ring's π-system.
In the case of this compound, two planar conformers are of particular interest: one where the carbonyl oxygen is oriented towards the nitrogen atom of the thiazole ring, and another where it is pointed away. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects, including potential intramolecular hydrogen bonding or repulsive interactions. For other substituted thiazoles, computational studies have successfully identified the most stable conformations, which is a critical step for understanding their reactivity and interactions. mdpi.com
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, electronic transitions) for Experimental Validation
Theoretical calculations are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure and purity of a synthesized compound.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts for this compound would provide a theoretical spectrum that can be directly compared with experimental data. For instance, in the related compound 3-bromoisothiazole-5-carboxylic acid, the presence of one CH resonance and three quaternary carbon resonances in the ¹³C NMR spectrum was confirmed. mdpi.com
Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are performed to understand the vibrational modes of the molecule. These calculations can aid in the assignment of experimental spectral bands. For example, the characteristic vibrational frequencies for the O-H stretch of the carboxylic acid (typically broad and in the range of 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1750 cm⁻¹) can be predicted. In a study of 3-bromo-4-phenylisothiazole-5-carboxylic acid, the carboxylic acid O-H stretch was observed at 2926 cm⁻¹ and the C=O stretch at 1736 cm⁻¹. mdpi.com
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. The predicted λmax values can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule. For 3-bromo-4-phenylisothiazole-5-carboxylic acid, the UV-vis spectrum in dichloromethane (B109758) showed a λmax at 298 nm. mdpi.com
Molecular Modeling and Dynamics Simulations for Elucidating Intramolecular and Intermolecular Interactions
Molecular modeling and simulations are powerful techniques to study the dynamic behavior and interactions of molecules. For this compound, these methods can shed light on both intramolecular and intermolecular interactions.
Intramolecular Interactions: As discussed in the conformational analysis, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the thiazole ring is a possibility. Molecular dynamics simulations can provide insights into the stability and dynamics of such interactions.
Intermolecular Interactions: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, which can lead to the formation of dimers in the solid state or in non-polar solvents. Molecular modeling can be used to study the geometry and stability of these dimers. Furthermore, in a biological context, molecular docking simulations can predict how this compound might interact with the active site of a protein. Such studies are common for thiazole derivatives, which are known to exhibit a wide range of biological activities. dntb.gov.uaresearchgate.net
Rational Design Principles for Modifying this compound Based on Theoretical Predictions
The insights gained from computational studies provide a solid foundation for the rational design of new molecules with desired properties. By understanding the structure-property relationships of this compound, chemists can make targeted modifications to its structure.
For example, if the goal is to enhance its biological activity, theoretical predictions can guide the substitution at different positions of the thiazole ring to improve binding affinity to a specific target. The bromine atom at the 3-position is a key site for modification. It can be replaced with other functional groups to modulate the electronic properties and steric profile of the molecule. The carboxylic acid group can also be derivatized to amides or esters to alter its solubility and hydrogen bonding capabilities. acs.org
Theoretical calculations can be used to screen a virtual library of derivatives before their synthesis, saving time and resources. For instance, by calculating the HOMO-LUMO gap and other electronic descriptors for a series of proposed derivatives, one can predict their relative reactivity and stability. This approach of using computational chemistry to guide synthetic efforts is a cornerstone of modern drug discovery and materials science.
Applications of 3 Bromo 1,2 Thiazole 4 Carboxylic Acid As a Synthetic Platform
Role as a Versatile Building Block in Complex Organic Synthesis
3-Bromo-1,2-thiazole-4-carboxylic acid serves as a highly adaptable scaffold in the field of organic synthesis. Its inherent structural features, including the presence of a bromine atom and a carboxylic acid group on the thiazole (B1198619) ring, provide multiple reactive sites for a variety of chemical transformations. biosynth.comnih.gov This dual functionality allows for sequential or orthogonal modifications, making it a valuable starting material for the construction of more complex molecules. acs.orgbeilstein-journals.org
The bromine atom at the 3-position can readily participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. This capability is crucial for generating molecular diversity and tailoring the properties of the final compounds. The carboxylic acid group at the 4-position offers a handle for amide bond formation, esterification, and other functional group interconversions. nih.gov These transformations are fundamental in the synthesis of a vast array of organic compounds, including those with potential biological activity. nih.govmdpi.com
The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.govresearchgate.netnih.gov The ability to functionalize the this compound core allows chemists to explore structure-activity relationships (SAR) by systematically modifying different parts of the molecule. This systematic approach is essential in the discovery and optimization of new therapeutic agents. acs.orgnih.gov
The following table summarizes key reactions where this compound or its derivatives are used as building blocks:
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Amide Coupling | Amines, Coupling Agents (e.g., EDCI, HOBt) | Thiazole-4-carboxamides | nih.gov |
| Esterification | Alcohols, Acid Catalyst | Thiazole-4-carboxylates | beilstein-journals.org |
| Suzuki-Miyaura Coupling | Boronic acids, Palladium catalyst, Base | 3-Aryl/heteroaryl-1,2-thiazole-4-carboxylic acids | nih.gov |
| Hydrolysis of Amide | Acid or Base | This compound | mdpi.com |
Precursor for the Development of Advanced Materials and Functional Molecules (e.g., Polymers, Dyes, Sensors)
The unique electronic and structural properties of the thiazole ring make this compound a valuable precursor for the development of advanced materials and functional molecules. The thiazole nucleus can be incorporated into larger conjugated systems, which is a key feature for materials with interesting photophysical properties, such as dyes and fluorescent probes.
Thiazole-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.net The ability to tune the electronic properties of the thiazole ring through substitution at the 3- and 4-positions allows for the design of materials with specific emission colors and efficiencies. The carboxylic acid and bromo functionalities of this compound provide convenient handles to incorporate this heterocycle into polymeric structures. biosynth.combeilstein-journals.org This can lead to the creation of polymers with enhanced thermal stability, conductivity, or specific recognition capabilities for sensor applications.
For instance, the development of fluorescent thiazole derivatives has been a subject of research, where the emission color can be modulated by the substituents on the thiazole ring. researchgate.net This tunability is highly desirable for applications in bio-imaging and chemical sensing. The synthesis of such functional molecules often involves leveraging the reactivity of both the bromine atom and the carboxylic acid group to build more complex, conjugated architectures.
Utility in the Construction of Complex Heterocyclic Systems and Natural Product Scaffolds
The inherent reactivity of this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic systems. The thiazole ring can serve as a core structure upon which other rings can be fused or appended, leading to novel polycyclic frameworks. acs.orgbeilstein-journals.org These complex heterocyclic systems are often found in natural products and are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com
For example, the carboxylic acid group can be converted to an amide, which can then participate in intramolecular cyclization reactions to form fused bicyclic systems. Similarly, the bromine atom can be used as a handle for intramolecular cross-coupling reactions to construct other ring systems. The ability to perform these transformations allows for the creation of a wide variety of complex molecular architectures that would be difficult to access through other synthetic routes.
The synthesis of thiazole-containing peptides is an area where this building block shows potential. mdpi.com Natural peptides containing thiazole rings often exhibit potent biological activities. By using this compound, synthetic chemists can incorporate this important heterocyclic motif into peptide chains, allowing for the creation of novel peptidomimetics with potentially enhanced stability and therapeutic properties.
Application in Catalysis: Ligand Synthesis and Catalyst Design from Thiazole Derivatives
Thiazole derivatives have found applications in the field of catalysis, primarily as ligands for transition metal catalysts. The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. The functional handles on this compound allow for its incorporation into more elaborate ligand structures. beilstein-journals.org
For example, the carboxylic acid can be used to link the thiazole ring to other coordinating groups, creating bidentate or multidentate ligands. The bromine atom can be substituted to introduce other functionalities that can fine-tune the electronic and steric properties of the ligand. These modifications are crucial for optimizing the performance of a catalyst for a specific chemical transformation.
While direct applications of this compound in catalysis are not extensively documented, the synthesis of various thiazole derivatives for use as catalysts or ligands is a known strategy. nih.govmdpi.com For instance, thiazole-based catalysts have been employed in various organic reactions, and the development of new catalysts is an active area of research. researchgate.net The versatility of this compound as a building block makes it a potential starting point for the design and synthesis of novel thiazole-based ligands and catalysts.
Development of Molecular Probes for Fundamental Biochemical Research (focusing on structural/mechanistic insights, not in vivo effects)
The thiazole scaffold is a component of various molecular probes designed for fundamental biochemical research. nih.govmdpi.com These probes are valuable tools for studying biological processes at the molecular level, providing insights into enzyme mechanisms, protein-protein interactions, and cellular structures. The ability to functionalize this compound allows for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for the functionality of these probes. nih.gov
For example, a fluorescently labeled thiazole derivative can be used to visualize the localization of a specific protein within a cell or to monitor the activity of an enzyme in real-time. The thiazole core can be designed to mimic the substrate of an enzyme, allowing the probe to bind to the active site and report on the catalytic mechanism.
Molecular docking studies have been used to understand the binding interactions of thiazole derivatives with biological targets, such as VEGFR-2, which can aid in the design of more potent and selective inhibitors. nih.gov These computational studies, combined with experimental data from molecular probes, provide a detailed picture of the structural requirements for binding and inhibition. This knowledge is crucial for understanding the underlying principles of molecular recognition and for the rational design of new therapeutic agents.
Future Directions and Emerging Research Challenges for 3 Bromo 1,2 Thiazole 4 Carboxylic Acid
Exploration of Novel and Sustainable Synthetic Pathways for 3-Bromo-1,2-thiazole-4-carboxylic Acid
The development of efficient and environmentally benign methods for the synthesis of this compound is a fundamental challenge that underpins its future applications. Current synthetic routes may rely on harsh reagents, produce significant waste, or involve multiple, low-yielding steps. Future research is anticipated to focus on several key areas to address these limitations.
One promising avenue is the application of C-H activation strategies. Direct, late-stage C-H bromination of a pre-formed 1,2-thiazole-4-carboxylic acid core would represent a highly atom-economical approach, minimizing the need for protecting groups and pre-functionalized starting materials. Additionally, flow chemistry methodologies are expected to play a crucial role in developing safer and more scalable syntheses. The use of microreactors can enable precise control over reaction parameters, potentially improving yields and reducing the formation of byproducts.
Furthermore, the exploration of biocatalytic methods, employing enzymes to carry out specific transformations, could lead to highly selective and sustainable synthetic routes. While currently in its nascent stages for complex heterocyclic systems, the potential for enzymatic halogenation or carboxylation offers an exciting frontier.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
| C-H Activation | High atom economy, reduced step count | Regioselectivity control, catalyst development |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |
Investigation of Unprecedented Reactivity Patterns of the 1,2-Thiazole System with Complex Reagents
The reactivity of the 1,2-thiazole ring system, particularly when substituted with both an electron-withdrawing carboxylic acid and a bromine atom, is a fertile ground for discovering novel chemical transformations. Future research will likely move beyond simple functional group manipulations to explore more complex and unprecedented reactivity patterns.
The interplay between the bromine atom at the 3-position and the carboxylic acid at the 4-position could be exploited in novel catalytic cycles. For instance, the development of new palladium- or copper-catalyzed cross-coupling reactions at the C-Br bond, while simultaneously using the carboxylic acid as a directing group, could enable the regioselective introduction of a wide array of substituents.
Moreover, the potential for the 1,2-thiazole ring to undergo ring-opening and rearrangement reactions under specific conditions with complex reagents warrants investigation. Such studies could unveil new pathways to unique molecular scaffolds that are not accessible through conventional methods. The use of photoredox catalysis could also unlock new reaction pathways, leveraging the electronic properties of the thiazole (B1198619) ring.
Integration of this compound into Supramolecular Architectures and Nanomaterials
The rigid, planar structure of the 1,2-thiazole ring, combined with the hydrogen-bonding capabilities of the carboxylic acid and the potential for halogen bonding from the bromine atom, makes this compound an attractive building block for supramolecular chemistry and materials science.
Future research is expected to focus on the design and synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating this thiazole derivative as a linker. The specific geometry and electronic properties of the molecule could lead to materials with tailored porosity, catalytic activity, or sensing capabilities.
In the realm of nanomaterials, the functionalization of nanoparticles, such as gold or quantum dots, with this compound could impart new properties. The thiazole moiety could act as a stabilizing agent or as a reactive handle for further chemical modification. The potential for creating self-assembled monolayers on various surfaces also presents an interesting avenue for creating functional interfaces.
Advanced Analytical Techniques for Real-Time Monitoring of Reactions Involving this compound
To fully understand and optimize the synthesis and reactivity of this compound, the development and application of advanced analytical techniques for real-time reaction monitoring are essential. Traditional methods, such as thin-layer chromatography and intermittent sampling for NMR or mass spectrometry, provide only snapshots of a reaction's progress.
Future research will likely see the increased use of in situ spectroscopic techniques, such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR, to continuously monitor the concentration of reactants, intermediates, and products. These techniques can provide invaluable kinetic data and mechanistic insights, enabling rapid reaction optimization.
Furthermore, the coupling of microfluidic reactors with mass spectrometry offers a powerful platform for high-throughput reaction screening and the identification of transient, highly reactive intermediates that may be missed by conventional analysis.
Computational Predictions Guiding the Discovery of New Derivatives with Tailored Properties for Specific Research Applications
Computational chemistry is poised to play an increasingly important role in guiding the future exploration of this compound and its derivatives. Density functional theory (DFT) and other quantum mechanical methods can be used to predict the reactivity, electronic properties, and spectroscopic signatures of this molecule and its potential derivatives.
Future research will likely involve a synergistic approach where computational predictions are used to identify promising new derivatives with tailored properties for specific applications. For example, virtual screening of a library of potential derivatives could identify candidates with optimal electronic properties for use in organic electronics or as ligands for specific catalysts.
Molecular dynamics simulations could also be employed to study the interactions of this compound with biological macromolecules or its behavior in self-assembled systems, providing insights that are difficult to obtain through experimental methods alone.
Table 2: Hypothetical Computationally Predicted Properties of Novel Derivatives
| Derivative | Predicted Property | Potential Application |
| 3-amino-1,2-thiazole-4-carboxylic acid | Enhanced hydrogen bonding capability | Supramolecular self-assembly |
| 3-(pyren-1-yl)-1,2-thiazole-4-carboxylic acid | Strong fluorescence | Fluorescent probes, organic electronics |
| 3-ethynyl-1,2-thiazole-4-carboxylic acid | Reactive handle for click chemistry | Bioconjugation, materials functionalization |
Interdisciplinary Research Opportunities Involving this compound in Emerging Fields
The unique combination of functional groups in this compound opens up numerous opportunities for interdisciplinary research in emerging scientific fields. Its potential as a versatile building block extends beyond traditional organic chemistry.
In the field of chemical biology, this compound could serve as a starting point for the development of novel probes to study biological processes. The thiazole core is a feature of some bioactive molecules, and the bromine and carboxylic acid groups provide handles for conjugation to other molecules or for tuning biological activity.
In materials science, the incorporation of this molecule into polymers could lead to new materials with enhanced thermal stability, flame retardancy (due to the bromine content), or unique electronic properties. The development of conductive polymers or materials for energy storage and conversion represents a particularly exciting avenue.
The intersection of these diverse fields will undoubtedly spur innovation and lead to the discovery of new and unexpected applications for this intriguing heterocyclic compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-bromo-1,2-thiazole-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves bromination of pre-functionalized thiazole intermediates. For example, analogous syntheses of brominated heterocycles (e.g., 3-bromo-1,2,4-triazine-2-oxide) use HBr gas under reflux in chloroform, achieving ~92% yield after purification . For 3-bromo-1,2-thiazole derivatives, bromine sources (e.g., NBS or Br₂) in acetic acid/ethanol mixtures under controlled temperature (60–80°C) are effective. Solvent choice (polar aprotic vs. protic) and stoichiometry of brominating agents critically affect regioselectivity and byproduct formation .
Q. How can researchers confirm the structural integrity of synthesized this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify substituents via characteristic shifts (e.g., thiazole ring protons at δ 7.5–8.5 ppm; carboxylic acid proton absent due to deprotonation in DMSO-d₆) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (expected [M+H]⁺ at m/z 222.06 for C₅H₄BrNO₂S) .
- FTIR : Confirm carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazole C-Br at ~550 cm⁻¹ .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, aqueous buffers at pH >5). However, bromine may confer hydrolytic instability under basic conditions. Pre-screen stability in assay buffers (e.g., PBS, DMEM) via HPLC over 24–48 hours. For long-term storage, lyophilize and store at –20°C under inert gas .
Advanced Research Questions
Q. How can contradictory NMR data from different synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from residual solvents, tautomerism, or regioisomeric impurities.
- Step 1 : Re-run NMR with higher field strength (e.g., 500 MHz) and suppress water/O₂ interference using deuterated solvents pre-dried over molecular sieves.
- Step 2 : Compare with computational predictions (DFT-based NMR shifts) to identify unexpected tautomers or rotamers .
- Step 3 : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
Q. What strategies optimize the regioselectivity of bromination in thiazole-4-carboxylic acid derivatives?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid) direct bromine to the meta position (C-3 in thiazole). Use Lewis acids (e.g., FeBr₃) to stabilize transition states .
- Steric Control : Bulky substituents at C-5 (e.g., methyl groups) reduce competing bromination at adjacent positions.
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products; higher temperatures (60°C) may shift equilibrium toward thermodynamically stable isomers .
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives in enzyme inhibition?
- Methodological Answer :
- Core Modifications : Synthesize analogs with halogen substitutions (e.g., Cl, I at C-3) or methyl/ethyl groups at C-5 to probe steric effects .
- Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole to assess hydrogen-bonding requirements .
- Assay Design : Use fluorescence-based enzymatic assays (e.g., trypsin or kinase inhibition) with IC₅₀ determination. Include positive controls (e.g., leupeptin for proteases) .
Q. What analytical approaches reconcile discrepancies between computational predictions and experimental biological activity data?
- Methodological Answer :
- Docking Studies : Re-evaluate binding poses using flexible docking algorithms (e.g., AutoDock Vina) and incorporate solvent effects .
- Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., debromination or oxidation) that may alter activity .
- Crystallography : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to validate binding modes .
Data Contradiction & Validation
Q. How should researchers address conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Standardize Assays : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48 vs. 72 hours) .
- Control for Membrane Permeability : Measure intracellular concentrations via LC-MS to distinguish poor uptake from true inactivity .
- Cross-Validate : Repeat assays in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .
Q. What protocols ensure reproducibility in scaled-up syntheses of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates .
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
- Purification SOPs : Use prep-HPLC with C18 columns and isocratic elution (e.g., 70:30 H₂O:MeCN + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
